molecular formula C20H12N2O3 B5589731 6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B5589731
M. Wt: 328.3 g/mol
InChI Key: GMYXRKJKKYGUTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound often involves multistep reactions, including enamine alkylation, dehydrating condensation reactions, and subsequent elimination processes. For instance, derivatives of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione were synthesized through such methods, showcasing the aromatic nature and the diatropic pi-system of these molecules through their NMR spectra (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through various analytical techniques, including X-ray crystal structure determination. These analyses reveal detailed insights into the arrangement of atoms and the electronic configuration within the molecules, which is crucial for understanding their reactivity and properties (Lv et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures have been shown to participate in autorecycling oxidation reactions, demonstrating their ability to oxidize amines and alcohols under specific conditions, which highlights their potential as catalysts or reactive intermediates in organic synthesis (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure and have been studied through techniques like GIWAXS, which provides information on film structural ordering and material properties (Gendron et al., 2014).

Scientific Research Applications

Novel Synthesis and Properties

Compounds derived from pyrrolopyridine diones, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, have been synthesized and studied for their unique properties. These compounds display aromatic characteristics with a diatropic pi-system and have shown potential in oxidative processes. Specifically, certain derivatives have been identified to efficiently oxidize amines and alcohols through an autorecycling process, highlighting their potential in chemical synthesis and catalysis (Mitsumoto & Nitta, 2004).

Photophysical Properties

Soluble derivatives of pyrrolopyridine diones have been synthesized and their absorption and fluorescence spectra were studied. These compounds exhibit small solvatochromism of absorption and moderate positive solvatochromism of fluorescence. The presence of electron-donating substituents significantly influences their photophysical properties, which is crucial for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors (Lun̆ák et al., 2011).

Electronic and Optical Materials

Conjugated polymers incorporating pyrrolopyridine dione units have been designed for applications in polymer solar cells and organic field-effect transistors (OFETs). These polymers demonstrate the ability to control optical properties and electronic structures through molecular design, affecting their suitability for electronic devices. Notably, some derivatives have achieved significant power conversion efficiency and hole mobility, underlining their potential in renewable energy and flexible electronics (Kang et al., 2013).

Organic Synthesis and Molecular Docking

Derivatives of pyrrolopyridine diones have been explored for their utility in organic synthesis, demonstrating versatility in reacting with various nucleophiles and electrophiles. Additionally, some newly synthesized compounds have been subjected to molecular docking studies, revealing moderate to good binding energies with target proteins. This suggests their potential application in drug discovery and development, highlighting the ability to design molecules with specific biological activities (Flefel et al., 2018).

Herbicidal Applications

Research into pyrrolidine diones has also extended into the agricultural sector, with some derivatives exhibiting excellent herbicidal activities. This opens up possibilities for developing new, more effective herbicides based on the structural framework of pyrrolopyridine diones (Zhu et al., 2005).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific compound and its biological target. For example, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific compound. For example, pyridine is classified as a flammable liquid and vapor, and it can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-(3-benzoylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3/c23-18(13-6-2-1-3-7-13)14-8-4-9-15(12-14)22-19(24)16-10-5-11-21-17(16)20(22)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYXRKJKKYGUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Benzoylphenyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione

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